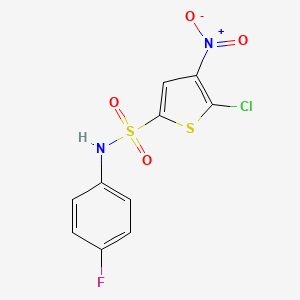
2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-4-nitro- is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring, a sulfonamide group, and substituents like chlorine, fluorine, and nitro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-4-nitro- typically involves multiple steps, starting with the preparation of the thiophene ring, followed by the introduction of the sulfonamide group and the various substituents. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and nitrating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-4-nitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine or fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amino derivatives.
Scientific Research Applications
2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-4-nitro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-4-nitro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2-chlorophenyl)-2-thiophenesulfonamide
- 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide
- 5-chloro-N-(2-pyridinylmethyl)-2-thiophenesulfonamide
Uniqueness
2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-4-nitro- is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the nitro group, in particular, may enhance its reactivity and potential biological activity.
Properties
CAS No. |
646039-58-9 |
|---|---|
Molecular Formula |
C10H6ClFN2O4S2 |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
5-chloro-N-(4-fluorophenyl)-4-nitrothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H6ClFN2O4S2/c11-10-8(14(15)16)5-9(19-10)20(17,18)13-7-3-1-6(12)2-4-7/h1-5,13H |
InChI Key |
OXXQNQHHEDBZNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


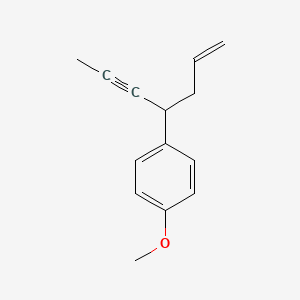
silane](/img/structure/B12603965.png)
![Spiro[pyrrolidine-3,9'-[9H]xanthen]-2-one, 1-butyl-](/img/structure/B12603969.png)
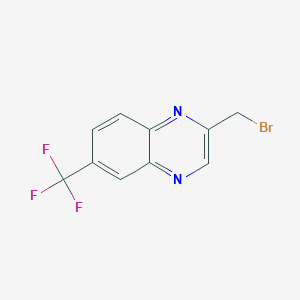
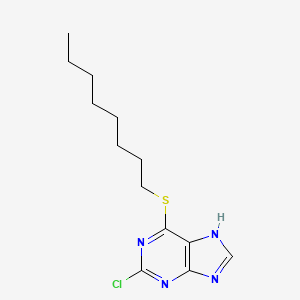
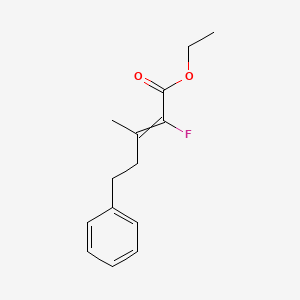
![N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12603991.png)
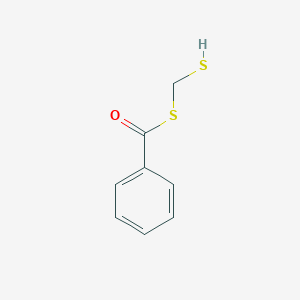
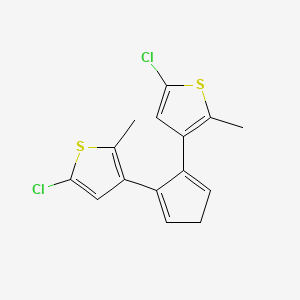
![2-[(6,6-Difluorohex-5-en-1-yl)sulfanyl]-3lambda~4~,1-benzothiazin-3(4H)-one](/img/structure/B12604008.png)
![N-[1-(4-Fluorobenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide](/img/structure/B12604016.png)
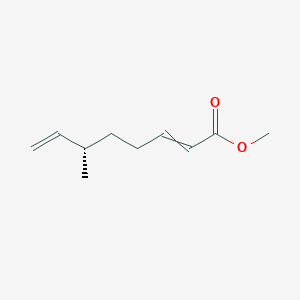
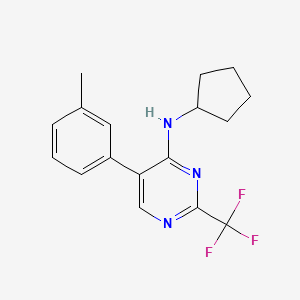
![Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]-](/img/structure/B12604049.png)
